Iron-56 (CAS 14093-02-8) is the dominant stable isotope of iron, but in procurement contexts, it refers specifically to isotopically enriched >99% ⁵⁶Fe. Buyers source this specific isotopic product to eliminate the nuclear, magnetic, and mass-spectrometric interference caused by the ~8.25% of minor isotopes (Fe-54, Fe-57, Fe-58) present in natural iron. Its defining procurement value lies in its nuclear spin of zero (I=0), its specific inelastic neutron scattering threshold, and its clean proton bombardment pathways, making it an essential precursor for high-purity cyclotron radioisotope production and a critical baseline matrix for advanced spectroscopy [1].
Substituting enriched Iron-56 with natural iron or other iron isotopes critically fails in both radiochemical synthesis and analytical spectroscopy. In cyclotron targetry for Cobalt-55 positron emission tomography (PET) agents, proton bombardment of natural iron yields chemically inseparable, long-lived Co-57 and Co-58 impurities derived from Fe-57 and Fe-58, destroying the radionuclidic purity of the final radiopharmaceutical [1]. In spectroscopic workflows, the presence of Fe-57 (2.1% in natural iron) introduces unwanted Mössbauer resonance and electron paramagnetic resonance (EPR) magnetic hyperfine broadening, which obscures the structural resolution of complex metalloproteins and catalytic sites[2].
Proton bombardment of natural iron yields the desired Co-55 but simultaneously co-produces Co-57 (t1/2 = 271.7 days) and Co-58 from the Fe-57 and Fe-58 isotopes. Utilizing >99% enriched Iron-56 via the ⁵⁶Fe(p,2n)⁵⁵Co reaction achieves >99% radionuclidic purity by eliminating these long-lived contaminants, which cannot be separated via downstream ion-exchange chromatography[1].
| Evidence Dimension | Radionuclidic purity of Co-55 |
| Target Compound Data | >99% radionuclidic purity (Enriched Fe-56 target) |
| Comparator Or Baseline | Contaminated with long-lived Co-57/Co-58 (Natural iron target) |
| Quantified Difference | Complete elimination of Fe-57/Fe-58 derived isotopic impurities |
| Conditions | Proton bombardment (p,2n) reaction in a cyclotron |
Essential for producing clinical-grade Co-55 for PET imaging, as downstream chemical separation cannot remove isotopic cobalt impurities.
Unlike Iron-57 (I=1/2), which is Mössbauer-active and causes distinct magnetic hyperfine splitting in EPR spectra, Iron-56 possesses a nuclear spin of I=0. Procuring enriched Iron-56 provides a strictly Mössbauer-silent matrix and eliminates nuclear hyperfine interactions, preventing the spectral broadening observed when using natural iron in metalloprotein analysis [1].
| Evidence Dimension | Nuclear magnetic hyperfine splitting |
| Target Compound Data | 0 G splitting, Mössbauer-silent (I=0) |
| Comparator Or Baseline | Distinct hyperfine splitting and Mössbauer resonance (Iron-57, I=1/2) |
| Quantified Difference | 100% reduction in nuclear magnetic hyperfine interference |
| Conditions | EPR and Mössbauer spectroscopy of iron-catecholate complexes and metalloproteins |
Allows researchers to create silent matrices or simplify complex metalloprotein EPR spectra by isolating specific active sites without iron-induced background noise.
Natural iron contains ~5.8% Iron-54, which introduces overlapping resonance structures during neutron capture cross-section measurements. Procuring 99.87% enriched Iron-56 allows exact isolation of the ⁵⁶Fe inelastic scattering threshold at 847 keV and enables precise capture yield measurements up to 2000 keV without the resonance interference inherent to Fe-54 [1].
| Evidence Dimension | Neutron capture cross-section clarity |
| Target Compound Data | Unambiguous resonance mapping above 847 keV (99.87% Enriched Fe-56) |
| Comparator Or Baseline | Overlapping resonance interference (Natural iron containing 5.8% Fe-54) |
| Quantified Difference | Removal of 5.8% Fe-54 resonance interference |
| Conditions | Time-of-flight capture cross-section measurements using C6D6 detectors |
Critical for manufacturing accurate neutron filters and benchmarking structural materials for next-generation nuclear reactors.
Enriched Iron-56 is the required target material for producing high-purity Cobalt-55 via the (p,2n) reaction. Its use ensures the absence of chemically inseparable Co-57 and Co-58 impurities, making it indispensable for synthesizing clinical-grade theranostic agents [1].
Used to synthesize metalloprotein analogs or complex catalysts where the researcher needs an EPR-silent (I=0) iron center to simplify the spectral analysis of other coupled spins or to create a zero-background matrix for Mössbauer spectroscopy [1].
Procured as a high-purity standard for measuring neutron capture cross-sections and developing accurate neutron filters, free from the resonance noise of minor iron isotopes like Fe-54[2].